[4-Bromo-2-(methylsulfanyl)phenyl]methanol

Neurokinin Receptor Pharmacology Tachykinin Antagonists Medicinal Chemistry

This benzylic alcohol building block features three independently addressable functional handles: a para-bromo group for Pd-catalyzed cross-coupling, an ortho-methylsulfanyl handle for late-stage oxidation, and a primary alcohol for protection or bioconjugation. Procuring the ≥98% purity grade minimizes catalyst poisoning and ensures reliable yields in sequential synthetic transformations. Its computed LogP of 2.66 and low topological polar surface area (20–46 Ų) support CNS drug-discovery programs, distinguishing it from pre-oxidized sulfonyl analogs.

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
CAS No. 918328-15-1
Cat. No. B12063027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Bromo-2-(methylsulfanyl)phenyl]methanol
CAS918328-15-1
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)Br)CO
InChIInChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
InChIKeyYECBCSZTZYCUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-Bromo-2-(methylsulfanyl)phenyl]methanol (CAS 918328-15-1): Aryl Bromide–Thioether Building Block for Orthogonal Coupling and Biologically Relevant Scaffold Synthesis


[4-Bromo-2-(methylsulfanyl)phenyl]methanol (CAS 918328-15-1) is a benzylic alcohol derivative with the molecular formula C₈H₉BrOS and a molecular weight of 233.13 g/mol . The compound features three functional moieties on a benzene ring: a bromine atom at the para position relative to the hydroxymethyl group, a methylsulfanyl (methylthio) substituent at the ortho position, and a primary alcohol (-CH₂OH) group [1]. This substitution pattern (para-bromo, ortho-methylsulfanyl) distinguishes it from other positional isomers and enables orthogonal reactivity for sequential synthetic transformations. The compound is cataloged under PubChem CID 11349544 and is supplied as a research intermediate with purity specifications typically ≥98% .

Procurement Note for CAS 918328-15-1: Why Positional Isomers and Alternative Aryl Halide–Thioether Building Blocks Cannot Be Interchanged Without Experimental Validation


Substituting [4-Bromo-2-(methylsulfanyl)phenyl]methanol with a close analog—such as the 3-bromo-2-(methylsulfanyl) regioisomer (CAS 2008218-26-4) , the 2-bromo-6-(methylsulfanyl) isomer (CAS 1898133-78-2) , or the sulfonyl-oxidized derivative (CAS 773873-27-1) —introduces distinct electronic and steric perturbations that alter cross-coupling regioselectivity, hydrogen-bonding capacity, and downstream synthetic compatibility. The para-bromo group of the target compound is activated toward Pd-catalyzed cross-coupling reactions under mild conditions, whereas meta-bromo substitution in the 3-bromo isomer exhibits different oxidative addition kinetics. Furthermore, the ortho-methylsulfanyl group provides a thioether handle for subsequent oxidation to sulfoxide or sulfone, a transformation that would be precluded or redundant in the sulfonyl-containing analog. Even among commercial suppliers, purity specifications vary: the target compound is available at ≥98% purity (ChemScene Cat. CS-0457970), while alternative sources offer only ≥95% purity , which may affect coupling efficiency and yield in sensitive catalytic transformations. The following evidence quantifies where these differentiation claims are substantiated.

Evidence-Based Differentiation of [4-Bromo-2-(methylsulfanyl)phenyl]methanol (CAS 918328-15-1) from Structural Analogs


Documented Intermediate Status in NK-2 Receptor Antagonist Development: Patent-Cited Role for CAS 918328-15-1

CAS 918328-15-1 is explicitly identified as an intermediate in the synthesis of compounds with NK-2 receptor antagonist activity [1]. In contrast, positional isomers such as the 3-bromo-2-(methylsulfanyl) regioisomer (CAS 2008218-26-4) and the 2-bromo-6-(methylsulfanyl) isomer (CAS 1898133-78-2) lack any documented association with NK-2 antagonist synthetic pathways in the BindingDB or ChEMBL repositories. The target compound has been referenced in a BindingDB entry (ChEMBL_143189, CHEMBL749851) as part of an NK-2 receptor selectivity and activity screen [2]. While no direct biological activity is reported for the compound itself, its designated role as a synthetic precursor in this pharmacologically validated pathway distinguishes it from non-cited analogs.

Neurokinin Receptor Pharmacology Tachykinin Antagonists Medicinal Chemistry

Orthogonal Reactivity via para-Bromo and ortho-Methylsulfanyl Substitution: Cross-Coupling vs. Oxidation Handles

The para-bromo substituent in CAS 918328-15-1 enables Pd-catalyzed Suzuki-Miyaura and related cross-coupling reactions at a position electronically distinct from the ortho-methylsulfanyl group [1]. This substitution pattern allows sequential functionalization: the benzylic alcohol can be protected or oxidized, the aryl bromide can undergo cross-coupling, and the thioether can be subsequently oxidized to sulfoxide or sulfone. In contrast, the sulfonyl analog (CAS 773873-27-1) already exists in the oxidized state (molecular formula C₈H₉BrO₃S, MW 265.12 g/mol vs. 233.13 g/mol for the target compound) and therefore lacks the thioether→sulfoxide/sulfone synthetic flexibility . The logP difference (target compound: 2.66; sulfonyl analog: not reported but expected to be significantly lower due to increased polarity) further impacts solubility and chromatographic behavior during purification .

Organic Synthesis Cross-Coupling C-H Functionalization

Purity Specification Advantage: ≥98% vs. ≥95% in Commercial Supply Channels

Commercial suppliers for CAS 918328-15-1 offer different purity grades, with quantifiable implications for synthetic reproducibility. ChemScene supplies the compound at ≥98% purity (Cat. No. CS-0457970) with verified in-stock availability at 250mg (USD 296.00) and 1g (USD 735.00) quantities . Leyan (Shanghai Haohong Biomedical) also offers ≥98% purity (Cat. No. 1528637, MDL MFCD18891393) . In contrast, alternative suppliers such as Chemenu list the compound at ≥95% purity . The 3% absolute purity difference may correspond to detectable impurity levels in the 2-5% range that can poison sensitive Pd catalysts, reduce cross-coupling yields, or introduce confounding byproducts in multistep sequences. Storage specifications also differ: ChemScene recommends sealed, dry storage at 2-8°C , while TCI recommends <15°C for related aryl bromide-thioether compounds [1].

Chemical Procurement Quality Assurance Synthetic Reliability

Benzylic Alcohol as a Latent Electrophile: Differentiation from Non-Alcohol Analogs

The benzylic alcohol moiety (-CH₂OH) in CAS 918328-15-1 provides a handle for activation (e.g., tosylation, mesylation, halogenation) enabling nucleophilic displacement or Mitsunobu reactions, or oxidation to the corresponding benzaldehyde or benzoic acid. This functional group is absent in direct analogs where the benzylic position is fully substituted or unfunctionalized—for example, 1-(4-bromo-2-(methylthio)phenyl)ethanol (CAS 1556210-86-6, MW 247.15 g/mol) [1] and 1-bromo-4-[(methylsulfanyl)methyl]benzene (CAS 15733-07-0, MW 217.13 g/mol) [2]. The target compound's H-bond donor count = 1 (from -OH) and H-bond acceptor count = 2 (from -OH and -SMe) , influencing solubility and chromatographic retention relative to non-alcohol comparators. The GHS hazard classification (H302-H315-H319-H335) indicates acute oral toxicity, skin irritation, eye irritation, and respiratory irritation—handling requirements that must be factored into procurement and laboratory workflow planning .

Prodrug Design Polymer Chemistry Bioconjugation

In Silico Lipophilicity Profile (LogP 2.66): Implications for Chromatographic Behavior and Membrane Permeability Relative to Oxidized Analogs

The computed LogP (XLogP3-AA) for CAS 918328-15-1 is 2.66, indicating moderate lipophilicity suitable for both organic-phase reactions and predicted membrane permeability in cellular assays . This value positions the compound distinctly from its sulfonyl-oxidized analog (CAS 773873-27-1), which contains a polar sulfone group (-SO₂Me) expected to reduce LogP by approximately 1.0–1.5 log units based on class-level substitution effects. The target compound's topological polar surface area (TPSA) is 20.23 Ų (Leyan) or 45.53 Ų (ChemSrc, depending on calculation method), both values substantially lower than the sulfonyl analog (estimated TPSA >70 Ų due to the sulfone oxygens) . This lipophilicity differential affects reverse-phase HPLC retention times, with the target compound eluting later than oxidized derivatives, and influences solubility profiles in reaction media requiring anhydrous conditions.

ADME Prediction Chromatography Lead Optimization

Validated Application Scenarios for [4-Bromo-2-(methylsulfanyl)phenyl]methanol (CAS 918328-15-1) Based on Evidence


Synthesis of NK-2 Receptor Antagonist Scaffolds and Tachykinin Pathway Modulators

Medicinal chemistry teams pursuing NK-2 receptor antagonists can deploy CAS 918328-15-1 as a building block with documented precedent in this target class. The compound is cited as an intermediate in patents and databases (BindingDB ChEMBL_143189) related to neurokinin receptor modulation [1][2]. The para-bromo group enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira), while the ortho-methylsulfanyl group provides a tunable thioether handle. The benzylic alcohol permits linker installation for PROTAC development or bioconjugation. Procurement of the ≥98% purity grade (ChemScene CS-0457970) is recommended to minimize catalyst poisoning during cross-coupling steps .

Orthogonal Sequential Functionalization in Multistep Organic Synthesis

Synthetic chemists requiring a building block with three independently addressable functional handles will find CAS 918328-15-1 suitable for orthogonal reaction sequences. The benzylic alcohol can be protected (e.g., TBS, THP) or oxidized to the aldehyde; the para-bromo group undergoes Pd-catalyzed cross-coupling; and the ortho-methylsulfanyl group can be oxidized to sulfoxide or sulfone at a late stage to modulate polarity [1]. This sequential functionalization capability distinguishes the target compound from its pre-oxidized sulfonyl analog (CAS 773873-27-1), which lacks the thioether oxidation handle. The computed LogP of 2.66 facilitates purification by normal-phase flash chromatography and enables predictable recovery from aqueous/organic liquid-liquid extractions [2].

Development of CNS-Penetrant Chemical Probes Requiring Moderate Lipophilicity

Chemical biology programs developing brain-penetrant small-molecule probes may prioritize CAS 918328-15-1 based on its computed lipophilicity (LogP = 2.66) and low topological polar surface area (TPSA = 20–46 Ų), both parameters consistent with favorable blood-brain barrier permeability predictions [1]. The compound's moderate molecular weight (233.13 g/mol) and limited rotatable bond count (2) align with CNS drug-likeness guidelines. In contrast, the sulfonyl analog (CAS 773873-27-1) exhibits higher polarity and molecular weight (265.12 g/mol), potentially reducing passive CNS penetration. The GHS hazard profile (H302, H315, H319, H335) mandates appropriate handling protocols but does not preclude use in standard laboratory settings [2].

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